Avitriptan fumarate is derived from indole and piperazine structures, which are common in many pharmacologically active compounds. The compound belongs to the triptan class of medications, which are widely used for migraine treatment due to their ability to mimic serotonin's action in the brain.
The synthesis of avitriptan fumarate involves several intricate steps, starting with the formation of its indole core.
Industrial production mirrors these synthetic routes but optimizes conditions for yield and purity, employing techniques like crystallization and chromatography for purification.
Avitriptan fumarate has a complex molecular structure characterized by its indole and piperazine components.
Avitriptan fumarate can undergo various chemical reactions that are significant for its synthesis and potential modifications.
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Avitriptan fumarate functions primarily as an agonist at serotonin receptors, specifically targeting the 5-HT_1B and 5-HT_1D subtypes.
Upon administration, avitriptan fumarate binds to these receptors in cranial blood vessels, leading to vasoconstriction and a reduction in inflammation associated with migraine attacks. This mechanism is crucial for its efficacy in alleviating migraine symptoms .
Avitriptan fumarate exhibits distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
These properties are essential for formulation development and ensuring consistent therapeutic effects.
Avitriptan fumarate is primarily used in scientific research related to migraine treatments. Its role as a selective serotonin receptor agonist makes it a candidate for further studies aimed at understanding migraine pathophysiology and developing new therapeutic strategies.
The unique binding affinity of avitriptan fumarate at serotonin receptors distinguishes it from other triptans, potentially offering advantages in specific patient populations .
Avitriptan fumarate (BM0009), a serotonin receptor agonist developed for migraine therapy, exhibits unique secondary pharmacology as a ligand and agonist of the aryl hydrocarbon receptor (AhR). This indole-containing compound activates AhR signaling pathways through specific molecular interactions.
Competitive radioligand binding assays using [³H]-TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) demonstrated Avitriptan's direct interaction with mouse AhR. Avitriptan dose-dependently displaced [³H]-TCDD with an IC₅₀ of 18.3 ± 2.1 μM, indicating low-affinity but specific binding. The calculated inhibition constant (Kᵢ) of 9.7 ± 1.4 μM confirmed Avitriptan as a low-affinity AhR ligand – approximately 1,000-fold weaker than the prototypical agonist TCDD. This affinity profile places Avitriptan within the range of microbial tryptophan metabolites (e.g., indole, Kᵢ ~3 μM) but significantly below pharmaceutical-grade AhR agonists like omeprazole [1] [7].
Table 1: Competitive Binding Parameters of Avitriptan at AhR
Ligand | IC₅₀ (μM) | Kᵢ (μM) | Relative Binding Affinity |
---|---|---|---|
TCDD | 0.001 ± 0.0002 | 0.0005 ± 0.0001 | 1.0 (Reference) |
Avitriptan | 18.3 ± 2.1 | 9.7 ± 1.4 | ~0.001 × TCDD |
Indole | 5.8 ± 0.9 | 3.1 ± 0.5 | ~0.0005 × TCDD |
Omeprazole | 0.32 ± 0.06 | 0.17 ± 0.03 | ~0.003 × TCDD |
Computational homology modeling of the human AhR PAS-B domain (based on HIF-2α crystal structure, PDB ID: 3F1P) revealed key structural determinants of Avitriptan binding. Docking simulations positioned Avitriptan within the ligand-binding cavity (volume ≈ 290 ų) through: (1) π-π stacking between its indole ring and Phe289; (2) hydrogen bonding between the sulfonamide oxygen and His291; and (3) hydrophobic interactions of the N-methyl-piperazinyl moiety with Val381 and Leu354. The binding energy (-8.2 kcal/mol) was consistent with experimental low-affinity measurements. Comparative analysis showed that Avitriptan's binding mode overlaps partially with TCDD but occupies only 40% of the volume occupied by the larger dioxin molecule. The compound's molecular flexibility may explain its weaker affinity compared to rigid polyaromatic hydrocarbons [1] [7] [10].
Table 2: Molecular Interactions in Avitriptan-AhR Docking Models
Interaction Type | Avitriptan Group | AhR Residue | Distance (Å) | Binding Energy Contribution |
---|---|---|---|---|
π-π Stacking | Indole ring | Phe289 | 3.8 | -3.2 kcal/mol |
Hydrogen Bond | Sulfonamide O | His291 | 2.1 | -1.8 kcal/mol |
Hydrophobic | N-methyl-piperazine | Val381 | 4.2 | -1.5 kcal/mol |
Hydrophobic | Ethyl linker | Leu354 | 3.9 | -1.2 kcal/mol |
Avitriptan triggers canonical AhR activation via nuclear translocation and DNA binding. In human LS180 colon carcinoma cells, immunofluorescence microscopy demonstrated complete AhR nuclear translocation within 45 minutes of 50 μM Avitriptan exposure. Chromatin immunoprecipitation (ChIP) assays confirmed increased AhR binding to xenobiotic response elements (XREs) in the CYP1A1 promoter (4.7-fold enrichment vs. vehicle, p<0.01). Functional consequences included:
This activation profile suggests tissue-specific metabolic consequences, particularly in intestinal models where first-pass metabolism occurs [1] [7].
Avitriptan's primary mechanism involves potent agonism at serotonin 5-HT1B and 5-HT1D receptors, characteristic of the triptan class. Its chemical structure features an indole ethylamine core modified with a methylsulfonamide group and N-methyl-piperazine substituent, optimizing receptor affinity and pharmacokinetics.
Although clinical development was discontinued, phase II trial data and experimental models demonstrate Avitriptan's efficacy profile:
In direct comparative studies, Avitriptan's efficacy exceeded Naratriptan (2.5mg: 10.3% pain-free) but was inferior to Eletriptan (40mg: 30.9% pain-free) and subcutaneous Sumatriptan (6mg: 75-90% pain relief within 1h). Its pharmacokinetic profile (oral bioavailability ≈50%, Tₘₐₓ ≈2h) supports sustained receptor engagement [3] [9].
Table 3: Comparative Efficacy of Oral Triptans in Acute Migraine (2-hour pain-free rates)
Triptan | Dose (mg) | Pain-Free Rate (%) | Therapeutic Gain vs. Placebo (%) |
---|---|---|---|
Avitriptan | 100 | 28.4 | 22.1 |
Sumatriptan | 100 | 29.0 | 23.0 |
Eletriptan | 40 | 30.9 | 26.2 |
Rizatriptan | 10 | 32.0 | 27.0 |
Zolmitriptan | 2.5 | 27.0 | 20.5 |
Naratriptan | 2.5 | 10.3 | 5.8 |
Placebo | - | 6.3 | - |
Avitriptan exhibits a characteristic triptan receptor interaction profile:
This dual pharmacology positions Avitriptan uniquely among triptans, combining acute antimigraine effects with potential immunomodulatory actions via AhR [3] [4] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0